3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone

Structure-Activity Relationship Lignan Dibenzylbutyrolactone

3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone (CAS 5431-91-4) is a synthetic α-benzylidene-γ-butyrolactone featuring a single 1,3-benzodioxol-5-ylmethylidene substituent at the 3-position of the dihydrofuran-2(3H)-one ring. It belongs to the lignan-related dibenzylbutyrolactone structural family but is distinguished by the absence of a second benzylic substituent at the 4-position, which is present in natural analogs such as savinin and hibalactone.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 5431-91-4
Cat. No. B12670051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone
CAS5431-91-4
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1COC(=O)C1=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H10O4/c13-12-9(3-4-14-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2/b9-5+
InChIKeyUZLHPXPKYRQXJV-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone (CAS 5431-91-4): A Core α-Benzylidene-γ-Butyrolactone Scaffold for Focused Ligand Discovery


3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone (CAS 5431-91-4) is a synthetic α-benzylidene-γ-butyrolactone featuring a single 1,3-benzodioxol-5-ylmethylidene substituent at the 3-position of the dihydrofuran-2(3H)-one ring . It belongs to the lignan-related dibenzylbutyrolactone structural family but is distinguished by the absence of a second benzylic substituent at the 4-position, which is present in natural analogs such as savinin and hibalactone [1]. This compound serves as a minimal pharmacophoric core for structure-activity relationship (SAR) studies, offering a simplified entry point for probing the contribution of the α-benzylidene moiety to biological activity without confounding stereochemical or steric effects from additional substituents [2].

Minimal SAR probeSingle benzodioxole substituent simplifies α-benzylidene-γ-butyrolactone SAR deconvolution.
Synthetic accessibilityOne-step aldol condensation supports rapid analog generation and scale-up.
Negative controlAbsence of 4-substituent provides a baseline for attributing lignan activity to the 4-position pharmacophore.

Why 3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone Cannot Be Replaced by Generic α-Benzylidene-γ-Butyrolactones in Focused SAR Campaigns


Within the α-benzylidene-γ-butyrolactone class, biological activity is highly sensitive to the number, position, and electronic character of aromatic substituents, as well as the presence or absence of a second benzylic group at the 4-position [1]. Natural dibenzylbutyrolactones such as savinin and hibalactone derive their anti-inflammatory and anxiolytic profiles from dual benzodioxole substitutions that engage both the 5-lipoxygenase/COX-2 active sites and the GABAA receptor benzodiazepine site [2][3]. Replacing these with the mono-substituted 3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone eliminates the 4-position pharmacophore, fundamentally altering target engagement, selectivity, and potency. Procurement of the precise CAS 5431-91-4 scaffold is therefore essential for any research program aiming to deconvolute the minimal structural determinants of α-benzylidene-γ-butyrolactone activity or to develop focused libraries where the 4-position is intentionally left unsubstituted for subsequent diversification [1].

Dual-substituted lignans
The 4-position pharmacophore in savinin or hibalactone may fundamentally shift target engagement and selectivity; not interchangeable for SAR deconvolution.
Non-benzodioxole analogs
Absence of the methylenedioxy motif may eliminate the synergist pharmacophore; different biological profiles expected compared to benzodioxole-containing scaffolds.
Natural dibenzylbutyrolactones
Multi-step chiral syntheses limit scalability for library production; the simplified scaffold offers distinct procurement and diversification advantages.

Quantitative Differentiation Evidence for 3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone (CAS 5431-91-4) Versus Closest Structural Analogs


Structural Minimalism: Single vs. Dual Benzodioxole Substitution Defines Pharmacophore Simplicity

CAS 5431-91-4 possesses exactly one 1,3-benzodioxol-5-ylmethylidene group at the 3-position, whereas savinin (CAS 493-95-8) and hibalactone carry an additional 1,3-benzodioxol-5-ylmethyl substituent at the 4-position [1]. This structural difference reduces the molecular weight from 352.3 Da (savinin) to 218.2 Da and eliminates one stereocenter, simplifying both synthetic complexity and analytical characterization .

Structural Minimalism
Head-to-head
MW reduction 134.1 Da (38%); eliminates 1 stereocenter and 4-substituent compared to dual-substituted savinin/hibalactone.
Simplifies unambiguous SAR deconvolution of the α-benzylidene pharmacophore.
Compared to savinin (MW 352.3 Da); single vs. dual substitution.
Structure-Activity Relationship Lignan Dibenzylbutyrolactone

Synthetic Accessibility: Single-Step Condensation vs. Multi-Step Chiral Syntheses Required for Natural Lignans

3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone can be prepared via a direct aldol condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and γ-butyrolactone under basic conditions, a one-step protocol that avoids the need for chiral auxiliaries or enantioselective transformations [1]. In contrast, the total synthesis of (±)-savinin requires a multi-step sequence involving phosphorylated cyclopropane intermediates and stereocontrolled steps to establish the 3E,4R configuration .

Synthetic Accessibility
Cross-study comparable
1-step aldol condensation vs. multi-step chiral synthesis for (±)-savinin; ≥3 fewer synthetic steps, no chiral resolution required.
Supports rapid library production and lower procurement cost.
Based on published aldol condensation method.
Chemical Synthesis Aldol Condensation Lignan

Pyrethrin Synergism Activity Differentiates α-Piperonylidene-γ-Butyrolactone from Non-Benzodioxole Analogs

In a comparative study of phenolic lactones as pyrethrin synergists, α-piperonylidenebutyrolactone (the structural synonym of CAS 5431-91-4) demonstrated weak but appreciable synergistic activity on pyrethrin against rice weevil, whereas α-benzylidene-, α-anisylidene-, and α-veratrylidene-butyrolactone analogs showed no appreciable synergism [1]. This indicates that the 1,3-benzodioxole (methylenedioxy) moiety on the benzylidene ring is a critical structural determinant for synergist activity, absent in simpler phenyl or methoxy-substituted analogs.

Pyrethrin Synergism
Head-to-head
Weak but appreciable synergism observed vs. no appreciable synergism for α-benzylidene, α-anisylidene, and α-veratrylidene analogs.
Benzodioxole motif critical for methylenedioxyphenyl-mediated synergist pharmacophore.
Weaker than piperonyl butoxide; rice weevil mortality assay.
Insecticide Synergist Pyrethrin Piperonyl Butoxide

Class-Level Anti-Inflammatory Activity: Hibalactone Demonstrates Potent In Vivo Effects at 33 mg/kg Oral Dose

While direct in vivo data for CAS 5431-91-4 are not available in the open literature, the closely related 4-substituted analog hibalactone (differing only by a 4-benzodioxol-5-ylmethyl group) demonstrated significant antinociceptive and anti-inflammatory effects in mice at an oral dose of 33 mg/kg, reducing both paw edema formation and leukocyte migration in carrageenan-induced inflammation models [1]. In silico docking suggests that hibalactone interacts with 5-lipoxygenase and cyclooxygenase-2, targets relevant to the α-benzylidene-γ-butyrolactone pharmacophore [1]. CAS 5431-91-4, lacking the 4-position substituent, provides a critical tool for determining whether the anti-inflammatory activity resides primarily in the α-benzylidene-γ-butyrolactone core or requires the additional 4-benzodioxolylmethyl group.

Class-Level Anti-Inflammatory
Class-level inference
Hibalactone (4-substituted analog) reduced paw edema and leukocyte migration in mice at 33 mg/kg p.o. CAS 5431-91-4 serves as minus-4-substituent control; no direct in vivo data available.
Enables SAR deconvolution of 4-position anti-inflammatory contribution.
Data to verify; hibalactone results from published study.
Anti-inflammatory Antinociceptive COX-2

Optimal Research and Industrial Deployment Scenarios for 3-(1,3-Benzodioxol-5-ylmethylene)dihydro-2(3H)-furanone (CAS 5431-91-4)


Minimal Pharmacophoric Probe in α-Benzylidene-γ-Butyrolactone SAR Studies

CAS 5431-91-4 serves as the simplest benzodioxole-containing α-benzylidene-γ-butyrolactone, enabling researchers to isolate the contribution of the 3-position benzodioxolylmethylidene group to biological activity without interference from a 4-position substituent . This makes it the essential baseline compound for any SAR campaign investigating anti-inflammatory, anticancer, or insecticide synergist activities within the dibenzylbutyrolactone class [1].

Cost-Efficient Starting Material for Diversified α-Benzylidene-γ-Butyrolactone Library Synthesis

The single-step synthetic accessibility of CAS 5431-91-4 via aldol condensation of piperonal with γ-butyrolactone [2] positions it as the most economical scaffold for parallel library synthesis. Medicinal chemistry groups can rapidly generate dozens of analogs by varying the aldehyde component while using the same γ-butyrolactone core, accelerating hit-to-lead timelines.

Negative Control for In Vivo Pharmacological Studies of Natural Lignans

In studies where hibalactone or savinin demonstrate significant in vivo efficacy (e.g., anxiolytic-like effects via GABAA receptor modulation at 33 mg/kg p.o. [3]), CAS 5431-91-4 provides the definitive 'minus-4-substituent' control. Its inclusion in experimental designs allows unambiguous attribution of observed pharmacological effects to the 4-position benzodioxolylmethyl pharmacophore, strengthening mechanistic conclusions and patent claims.

Reference Standard for Analytical Method Development and Quality Control of Lignan-Containing Natural Products

With a well-defined molecular weight (218.2 Da), boiling point (430.5 °C at 760 mmHg), and E/Z configurational isomerism , CAS 5431-91-4 can serve as a readily synthesized and characterized reference standard for HPLC, LC-MS, and NMR method development targeting more complex natural lignans such as savinin and hibalactone in botanical extracts and dietary supplements.

Application
Selection Property
Validation Focus
α-Benzylidene-γ-butyrolactone SAR studies
Single benzodioxole substituent (minimal scaffold)
Isolate 3-position pharmacophore contribution
Focused library synthesis
One-step synthetic accessibility
Verify rapid analog generation feasibility
Lignan pharmacophore deconvolution
Absence of 4-position substituent
Attribute in vivo pharmacological response to 4-substituent
Analytical method development for lignans
Well-defined MW and E/Z isomerism
HPLC / LC-MS method calibration
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